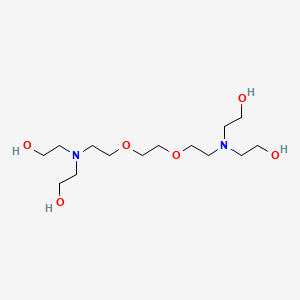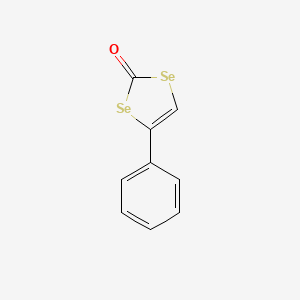
4-Phenyl-2H-1,3-diselenol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2H-1,3-diselenol-2-one is an organoselenium compound characterized by the presence of a phenyl group attached to a diselenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2H-1,3-diselenol-2-one typically involves the reaction of phenylselenol with carbon diselenide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diselenol ring. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2H-1,3-diselenol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the diselenol ring to a selenol group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Diselenides and selenoxides.
Reduction: Selenol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Phenyl-2H-1,3-diselenol-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of selenium-containing compounds.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2H-1,3-diselenol-2-one involves its interaction with biological molecules through the formation of selenoenzymes. These enzymes play a crucial role in redox reactions and help in maintaining cellular homeostasis. The compound’s ability to modulate oxidative stress pathways makes it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1,3-dioxolan-2-one: Similar in structure but contains oxygen instead of selenium.
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one: Contains a benzodiazepine ring with a phenyl group.
Uniqueness
4-Phenyl-2H-1,3-diselenol-2-one is unique due to the presence of selenium atoms in its structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
80623-56-9 |
|---|---|
Formule moléculaire |
C9H6OSe2 |
Poids moléculaire |
288.1 g/mol |
Nom IUPAC |
4-phenyl-1,3-diselenol-2-one |
InChI |
InChI=1S/C9H6OSe2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
FOJABTQXEQUSIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C[Se]C(=O)[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


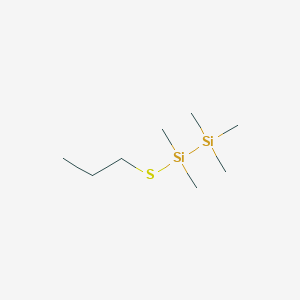
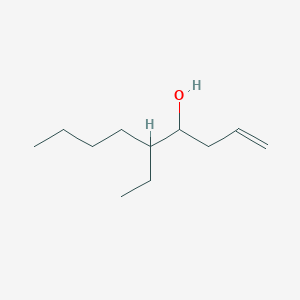
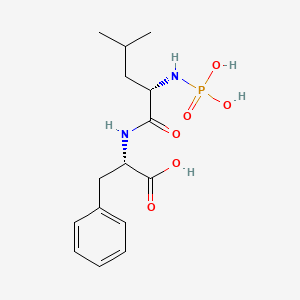
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
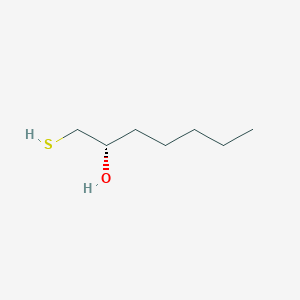
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

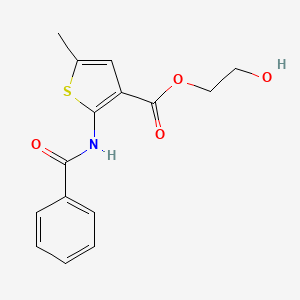
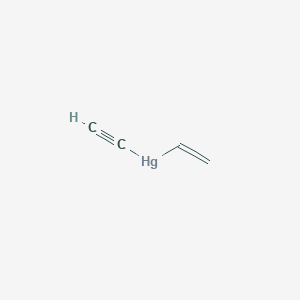
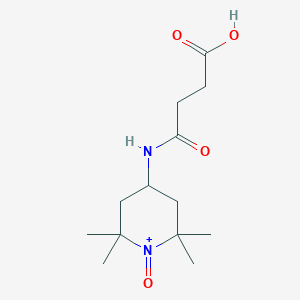
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
